7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
7-Chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine (CMTBT) is an organic compound belonging to the benzothiazole family of compounds. It is a white solid that is soluble in most organic solvents and is widely used in the synthesis of various pharmaceuticals and other compounds. CMTBT has a wide range of applications in the field of medicinal chemistry and is used as an intermediate in the synthesis of various drugs.
Mechanism of Action
The exact mechanism of action of 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is not fully understood. However, it is believed that 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine acts as an inhibitor of enzymes involved in the metabolism of drugs and other organic compounds. In addition, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is thought to interact with receptors in the body, which may affect the activity of certain enzymes and other molecules.
Biochemical and Physiological Effects
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to have a variety of biochemical and physiological effects. In laboratory studies, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other organic compounds. In addition, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been shown to interact with receptors in the body, which may affect the activity of certain enzymes and other molecules.
Advantages and Limitations for Lab Experiments
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available for use in research. Another advantage is that it is relatively non-toxic and has a low potential for causing adverse effects. However, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has a limited solubility in water, which can limit its use in certain experiments. In addition, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is not very stable and can degrade over time, which can limit its effectiveness in certain experiments.
Future Directions
The potential future directions for 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine include further research into its biochemical and physiological effects, including its effects on enzyme activity and receptor interactions. In addition, further research into its potential use as an intermediate in the synthesis of various organic compounds, such as drugs, and as a building block in the synthesis of other compounds is warranted. Additionally, further research into its potential use in the synthesis of various peptides, proteins, and other biopolymers should be explored. Finally, further research into its potential use in the synthesis of various polymers and other materials should be conducted.
Scientific Research Applications
7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been used in various scientific research applications. It has been used as an intermediate in the synthesis of various organic compounds, such as drugs, and as a building block in the synthesis of other compounds. It has also been used in the synthesis of various peptides, proteins, and other biopolymers. In addition, 7-chloro-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has been used in the synthesis of various polymers and other materials.
properties
IUPAC Name |
7-chloro-4-methoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S/c1-17-10-5-4-9(14)12-11(10)16-13(19-12)15-7-8-3-2-6-18-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZGAKLJXTZZHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3CCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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